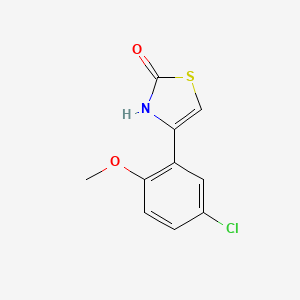

4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol

Description

BenchChem offers high-quality 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPQQUPRJOENDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol

CAS Identification, Synthesis Strategy, and Chemical Properties

Executive Summary & Identification Strategy

Target Compound: 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol Primary CAS Registry Number: 1188175-15-6 [1]

The Tautomer Challenge: Researchers searching for this compound often encounter database "ghosts" due to keto-enol tautomerism. While chemically referred to as the -ol (hydroxy) form in many retrosynthetic analyses, the CAS registry and most commercial catalogs index the compound under its more stable -one (ketone) tautomer.

| Identification Parameter | Detail |

| Preferred CAS (One Form) | 1188175-15-6 |

| Systematic Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2(3H)-one |

| Alternate Name | 4-(5-Chloro-2-methoxyphenyl)-2-hydroxythiazole |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Key Precursor CAS | 111841-05-5 (2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone) |

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium that complicates the database search. In solution, the equilibrium heavily favors the thiazol-2(3H)-one form, which explains why the CAS registry prioritizes this nomenclature.

Figure 1: Keto-enol tautomerism of the 2-hydroxythiazole scaffold. The CAS registry assigns the number based on the ketone form (Right).

Synthesis Protocol (Hantzsch-Type Cyclization)

The most robust synthetic route for 4-arylthiazol-2-ones involves the cyclization of an

Retrosynthetic Logic

The 1,3-thiazole core is constructed via the Hantzsch Thiazole Synthesis logic.

-

Electrophile:

-Bromoketone (derived from 5'-chloro-2'-methoxyacetophenone).[2] -

Nucleophile: Thiocyanate ion (SCN⁻).

Step-by-Step Experimental Workflow

Materials Required:

-

Precursor: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5).[3]

-

Reagent: Potassium Thiocyanate (KSCN).

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

-

Catalyst: Concentrated HCl (if using the ethanol reflux method).

Protocol:

-

Preparation of Solution A: Dissolve 1.0 equivalent of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in absolute ethanol (0.5 M concentration).

-

Addition of Nucleophile: Add 1.2 equivalents of Potassium Thiocyanate (KSCN) to the solution.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Mechanistic Note: The reaction initially forms the

-thiocyanatoketone intermediate. Prolonged heating, often with an acid catalyst (e.g., 10% HCl), promotes the intramolecular attack of the nitrogen onto the carbonyl carbon, closing the ring.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water.

-

The thiazol-2(3H)-one precipitate should form immediately.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water to obtain the pure product.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from the acetophenone precursor to the final thiazolone target.

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral features should be confirmed.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Aromatic Region: Signals for the 1,2,4-trisubstituted benzene ring (approx. 7.0–7.5 ppm). Thiazole Proton: A singlet around 6.5–6.9 ppm (H-5 of the thiazole ring). Methoxy Group: A sharp singlet at ~3.8 ppm (3H).[4] Amide/NH: A broad singlet typically downfield (11.0–12.0 ppm) confirming the one tautomer. |

| LC-MS (ESI+) | [M+H]⁺: 242.0 and 244.0 (showing the characteristic 3:1 Chlorine isotope pattern). |

| IR Spectroscopy | C=O Stretch: Strong band at 1650–1690 cm⁻¹ (characteristic of the lactam/thiazolone carbonyl). |

Applications in Drug Discovery

The 4-arylthiazol-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various heterocyclic cores.

-

Kinase Inhibition: The 2-aminothiazole and 2-hydroxythiazole motifs are frequent ATP-competitive inhibitors. The 5-chloro-2-methoxy substitution pattern is specifically designed to fill hydrophobic pockets (e.g., the "gatekeeper" region) in kinase active sites.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~241 Da, this compound is an ideal "fragment" for screening. It possesses hydrogen bond donors (NH) and acceptors (C=O, OMe, N) with high ligand efficiency (LE).

-

Metabolic Stability: The chlorine atom at the 5-position of the phenyl ring blocks metabolic oxidation (CYP450 metabolism) at the typically reactive para-position, enhancing the half-life of the scaffold.

References

-

Precursor Data: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5).[3][5] PubChem Substance Record. Available at: [Link]

- Synthetic Methodology: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational reference for the Hantzsch synthesis).

- Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010). "Tautomerism in Drug Discovery". Journal of Computer-Aided Molecular Design. (General reference for thiazolone/hydroxythiazole equilibrium).

Sources

- 1. 412308-72-6|4-(4-Ethoxyphenyl)thiazol-2(3H)-one|BLD Pharm [bldpharm.com]

- 2. 343-04-4 | 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone - AiFChem [aifchem.com]

- 3. 111841-05-5 Cas No. | 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | Apollo [store.apolloscientific.co.uk]

- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 1989188 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol. The document delineates its chemical identity according to IUPAC nomenclature, physicochemical properties, and detailed spectral characteristics. A proposed synthetic pathway, based on the well-established Hantzsch thiazole synthesis, is presented with a complete experimental protocol. Furthermore, this guide explores the potential biological significance and therapeutic applications of this compound, drawing upon the extensive bioactivity profile of the thiazole scaffold. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identification and Physicochemical Properties

The compound of interest is unequivocally identified as 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol. This nomenclature is supported by its structural representation and is consistent with IUPAC naming conventions.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol | [1] |

| Molecular Formula | C₁₀H₈ClNO₂S | [2] |

| Molecular Weight | 241.69 g/mol | [2] |

| Canonical SMILES | COc1ccc(Cl)cc1-c2csc(O)n2 | [2] |

| InChI Key | FFPQQUPRJOENDQ-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | [2] |

| CAS Number | Not available |

Proposed Synthesis Pathway

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol can be efficiently achieved via the Hantzsch thiazole synthesis.[3][4] This classic method involves the condensation of an α-haloketone with a thioamide. In this proposed pathway, the key precursor, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone[5], is reacted with thiourea. This initially forms the 2-aminothiazole derivative, which can then be hydrolyzed to the desired 2-hydroxythiazole.

Synthesis of Precursor: 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone

The synthesis of the α-bromoketone precursor is a critical first step. A common method for the α-bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.[6]

Hantzsch Thiazole Synthesis and Hydrolysis

The subsequent reaction of the α-bromoketone with thiourea yields the aminothiazole intermediate.[7] Acid-catalyzed hydrolysis of the 2-aminothiazole can then be performed to yield the final product, 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol.

Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone

-

To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.[6]

Step 2: Synthesis of 2-amino-4-(5-chloro-2-methoxyphenyl)-1,3-thiazole

-

Dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in ethanol.

-

Add thiourea (1.2 eq) to the solution and reflux the mixture for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.[7]

Step 3: Synthesis of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol

-

Suspend the crude 2-amino-4-(5-chloro-2-methoxyphenyl)-1,3-thiazole in an aqueous acidic solution (e.g., 1 M HCl).

-

Heat the mixture to reflux and maintain for an extended period, monitoring the conversion by TLC.

-

Cool the reaction mixture and neutralize with a suitable base to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the thiazole ring proton.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Thiazole C5-H | 6.8 - 7.2 | Singlet |

| Aromatic Protons | 7.0 - 7.8 | Multiplet |

| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet |

Note: Predictions are based on general chemical shift ranges for similar functional groups.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | 55 - 60 |

| Thiazole C5 | 105 - 115 |

| Aromatic Carbons | 110 - 140 |

| Thiazole C4 | 140 - 150 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-O | 150 - 160 |

| Thiazole C2 | 165 - 175 |

Note: Predicted values are based on typical ranges for these carbon types.[9]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of chlorine will result in an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.

Predicted Fragmentation:

-

Molecular Ion Peak [M]⁺: m/z 241

-

[M+2]⁺ Isotope Peak: m/z 243

-

Key Fragments: Loss of CO, loss of CH₃, and cleavage of the thiazole ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (thiazole) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1275 |

| C-Cl stretch | 700 - 850 |

Note: These are general ranges and the exact peak positions can vary.

Potential Biological Significance and Applications

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[11]

Anticancer Potential

Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][12] The specific substitution pattern of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol, particularly the chlorinated methoxyphenyl group, may confer specific interactions with biological targets relevant to cancer therapy.

Proposed In Vitro Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents. The potential of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol as an antibacterial or antifungal agent could be investigated.

Proposed In Vitro Assay: A broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Conclusion

4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol is a molecule of significant interest due to its thiazole core, a scaffold renowned for its diverse pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic characteristics. The exploration of its potential biological activities, grounded in the established therapeutic relevance of thiazole derivatives, opens avenues for future research and development in medicinal chemistry. The protocols and data presented herein serve as a valuable resource for scientists engaged in the discovery of novel therapeutic agents.

References

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6977. [URL not available]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

- A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(4), 112-116.

-

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(3), M1248.

- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (n.d.). The Royal Society of Chemistry. [URL not available]

-

Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.

- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2021). Brazilian Journal of Pharmaceutical Sciences, 57.

-

Reaction of compound 2 with thioureas. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016).

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6097.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2019). Scientific Reports, 9(1), 1-15.

-

4-(chloromethyl)-1,3-thiazol-2-ol. (n.d.). ChemSynthesis. Retrieved from [Link]

- Interpretation of mass spectra. (n.d.). [URL not available]

- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.). [URL not available]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

- Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Biointerface Research in Applied Chemistry, 13(4), 353.

-

(2-Amino-4-chloro-5-methoxyphenyl)(phenyl)methanone Properties. (n.d.). EPA. Retrieved from [Link]

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3160.

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]

- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010).

-

Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Molecular Structure, 1311, 138131.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2017).

- Interpretation of mass spectra. (n.d.). [URL not available]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal, 24, 1-1.

Sources

- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 1989188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. library.dmed.org.ua [library.dmed.org.ua]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

Navigating the Isomeric Landscape of C10H8ClNO2S: A Technical Guide for Drug Development Professionals

Executive Summary

The molecular formula C10H8ClNO2S represents not a single entity, but a diverse landscape of isomeric compounds, each with unique structural and physicochemical properties that dictate its potential therapeutic applications. This technical guide provides an in-depth analysis of this molecular formula, with a primary focus on two isomers of significant interest to the drug development community: the quinoline derivative, 2-methylquinoline-6-sulfonyl chloride , and the benzothiophene derivative, 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid . For researchers and scientists in drug development, understanding the nuances of these isomers is critical for navigating synthetic pathways, designing robust screening protocols, and ultimately unlocking their therapeutic potential. This guide offers a comprehensive exploration of their synthesis, physicochemical properties, and known biological activities, supported by detailed experimental protocols and mechanistic insights.

The Isomeric Complexity of C10H8ClNO2S

A query for the molecular formula C10H8ClNO2S in chemical databases reveals a multitude of structural isomers. This diversity underscores the importance of precise chemical nomenclature and structural verification in any research endeavor. The spatial arrangement of the chlorine, sulfur, nitrogen, and oxygen atoms, as well as the nature of the carbon skeleton (e.g., quinoline vs. benzothiophene), gives rise to a wide array of distinct chemical entities with potentially disparate biological functions. This guide will focus on two prominent and well-documented isomers that exemplify the therapeutic potential within this chemical space.

Featured Isomer 1: 2-Methylquinoline-6-sulfonyl Chloride

2.1. Chemical Identity and Physicochemical Properties

2-Methylquinoline-6-sulfonyl chloride is a key synthetic intermediate, valued for its reactive sulfonyl chloride group, which allows for the straightforward synthesis of a variety of sulfonamide derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO2S | |

| Molecular Weight | 241.70 g/mol | |

| Monoisotopic Mass | 240.99643 Da | |

| Predicted XlogP | 2.6 | |

| Physical State | Solid (predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane. |

2.2. Synthesis Protocol

The synthesis of 2-methylquinoline-6-sulfonyl chloride is typically achieved through a two-step process starting from 2-methylquinoline.

Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonic acid

This reaction leverages the directing effects of the quinoline ring system. While the 8-sulfonic acid isomer can be a kinetically favored product at lower temperatures, heating the reaction mixture promotes the formation of the more thermodynamically stable 6-sulfonic acid isomer.

-

Materials: 2-methylquinoline, chlorosulfonic acid.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, cool chlorosulfonic acid (4.0 eq) to 0-5 °C in an ice-water bath.

-

Slowly add 2-methylquinoline (1.0 eq) dropwise to the cooled chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The crude 2-methylquinoline-6-sulfonic acid will precipitate as a solid. Filter the solid and wash it with cold water.

-

Step 2: Chlorination of 2-Methylquinoline-6-sulfonic acid

The sulfonic acid is then converted to the more reactive sulfonyl chloride.

-

Materials: 2-methylquinoline-6-sulfonic acid, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), dichloromethane (optional solvent).

-

Procedure:

-

In a fume hood, place the dried 2-methylquinoline-6-sulfonic acid in a flask equipped for reaction under anhydrous conditions.

-

Carefully add an excess of thionyl chloride or phosphorus pentachloride.

-

Gently heat the reaction mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

The resulting crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.

-

Caption: Synthetic workflow for 2-methylquinoline-6-sulfonyl chloride.

2.3. Biological Activity and Therapeutic Potential

While direct biological data for 2-methylquinoline-6-sulfonyl chloride is limited, its primary value lies in its role as a precursor to a wide range of 2-methylquinoline-6-sulfonamide derivatives. The quinoline-sulfonamide hybrid scaffold is of significant interest in drug discovery, with demonstrated potential in several therapeutic areas:

-

Anticancer Activity: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases.[1] The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes like carbonic anhydrases, some of which are overexpressed in tumors.[2]

-

Antimicrobial Activity: The sulfonamide moiety is a classic pharmacophore known for its antibacterial activity via the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] The quinoline core can also contribute to antimicrobial effects.[4] Hybrid molecules combining these two pharmacophores are a promising strategy to combat bacterial resistance.[5]

Featured Isomer 2: 3-Amino-6-chloro-4-methyl-benzothiophene-2-carboxylic Acid

3.1. Chemical Identity and Physicochemical Properties

This isomer belongs to the benzothiophene class of heterocyclic compounds. Benzothiophenes are also recognized as privileged structures in medicinal chemistry, with applications as antimicrobial and anticancer agents.[6]

| Property | Value | Source |

| Molecular Formula | C10H8ClNO2S | |

| Molecular Weight | 241.70 g/mol | |

| Monoisotopic Mass | 240.99643 Da | |

| Predicted XlogP | 3.7 | |

| Physical State | Solid (predicted) | |

| Solubility | Predicted to have low water solubility. |

3.2. Synthesis Protocol

The synthesis of derivatives of 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid often starts from the corresponding carbonyl chloride, which is then reacted with amino acids or other amines.

General Synthesis of Amino Acid Derivatives:

-

Materials: 3-chloro-6-methylbenzo[b]-thiophene-2-carbonyl chloride, amino acid methyl ester hydrochlorides, triethylamine, dioxane.

-

Procedure:

-

The synthesis of 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid methyl ester derivatives is achieved by coupling 3-chloro-6-methylbenzo[b]-thiophene-2-carbonyl chloride with the appropriate amino acid methyl ester hydrochlorides.[7]

-

The reaction is typically carried out in a dioxane/triethylamine medium, where triethylamine serves to liberate the free amino acid ester.[7]

-

After the removal of triethylamine hydrochloride, the product can be isolated and purified.[7]

-

Caption: General workflow for synthesizing benzothiophene derivatives.

3.3. Biological Activity and Therapeutic Potential

Derivatives of 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid have shown promise as antimicrobial agents.

-

Antibacterial Activity: A study on new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid demonstrated their potential as antibacterial agents against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7] This suggests that the benzothiophene scaffold is a viable starting point for the development of new antibiotics.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from these C10H8ClNO2S isomers, standardized biological assays are essential.

4.1. Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)

This method is widely used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[8]

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound stock solution, positive control antibiotic (e.g., ciprofloxacin).

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

4.2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Materials: Cancer cell line (e.g., MCF-7, A549), complete cell culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

-

Caption: General workflow for the biological evaluation of C10H8ClNO2S derivatives.

Conclusion and Future Directions

The molecular formula C10H8ClNO2S represents a rich and diverse chemical space for drug discovery. The two highlighted isomers, 2-methylquinoline-6-sulfonyl chloride and 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid, serve as excellent starting points for the development of novel anticancer and antimicrobial agents, respectively. The synthetic accessibility of these scaffolds, coupled with the established biological activities of their parent chemical classes, provides a strong rationale for their further investigation.

Future research should focus on the synthesis and screening of libraries of derivatives to establish clear structure-activity relationships (SAR). Advanced in vitro and in vivo studies will be necessary to elucidate their mechanisms of action, pharmacokinetic profiles, and safety. For drug development professionals, a thorough understanding of the isomeric possibilities and the application of robust synthetic and screening protocols will be paramount to successfully harnessing the therapeutic potential of this promising molecular formula.

References

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (URL not provided)

- synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. (URL not provided)

- 2-methylquinoline-6-sulfonamide basic properties. Benchchem. (URL not provided)

- Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394.

- An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide. Benchchem. (URL not provided)

- Application of 2-Methylquinoline-6-Sulfonamide in Medicinal Chemistry: A Detailed Overview. Benchchem. (URL not provided)

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

3-Amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid. PubChem. (URL: [Link])

- 3-Amino-6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. (URL not provided)

- Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules. (URL not provided)

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. (URL not provided)

- New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anticancer Agents in Medicinal Chemistry. (URL not provided)

- Anticancer agents of quinoline derivatives.

- 3-Methyl-8-quinolinesulphonyl chloride synthesis. ChemicalBook. (URL not provided)

- 2-Methylquinoline-6-sulfonic acid. Sigma-Aldrich. (URL not provided)

- methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols. Benchchem. (URL not provided)

- (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.

-

2-methylquinoline-6-sulfonyl chloride. PubChem. (URL: [Link])

Sources

- 1. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

- 8. mjpms.in [mjpms.in]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tautomerism of 4-Arylthiazol-2-ol Derivatives

Foreword: Beyond a Simple Isomerism

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular forms is paramount. Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical phenomenon that can profoundly impact a molecule's biological activity, physicochemical properties, and ultimately, its viability as a therapeutic agent.[1] This is particularly true for heterocyclic systems, which form the backbone of countless pharmaceuticals.

This guide delves into the specific and fascinating case of 4-arylthiazol-2-ol derivatives. These scaffolds are of significant interest in medicinal chemistry, appearing in molecules with a wide range of biological activities.[2][3][4] The central theme of our exploration is the prototropic tautomeric equilibrium between the 4-arylthiazol-2-ol (often referred to as the "hydroxy" or "enol" form) and its corresponding 4-arylthiazolidin-2-one isomer (the "keto" or more accurately, "amide" form). The ability to characterize, predict, and potentially control this equilibrium is a key step in rational drug design. This document provides a comprehensive overview of the underlying principles, analytical methodologies, and practical implications of this tautomeric system.

The Thiazole Core: Synthesis and Tautomeric Possibilities

The foundational step in studying these derivatives is their synthesis. The most common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The synthesis of the 2-amino-4-arylthiazole precursor, which can then be converted to the target 4-arylthiazol-2-ol, typically follows this pathway:

-

Reactants: An appropriately substituted α-bromoacetophenone (the α-haloketone) and thiourea.

-

Reaction: The α-bromoacetophenone and thiourea are refluxed in a suitable solvent, such as ethanol or 1-propanol.[2]

-

Cyclization: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the 2-amino-4-arylthiazole ring.

-

Conversion: The resulting 2-amino-4-arylthiazole can then be converted to the 4-arylthiazol-2-ol derivative through methods like diazotization followed by hydrolysis.

This synthesis provides the scaffold upon which the tautomeric equilibrium is established.

The Central Equilibrium: Hydroxy vs. Amide Forms

The core of our discussion is the equilibrium between two tautomers. While often described as a keto-enol type, it is more accurately depicted as a hydroxy-amide equilibrium, as the "keto" form is a cyclic amide (a lactam).

Caption: Prototropic tautomeric equilibrium in 4-arylthiazol-2-ol derivatives.

The position of this equilibrium is not static; it is dictated by a delicate balance of electronic, steric, and environmental factors.

Factors Influencing Tautomeric Preference

Understanding the forces that shift the equilibrium is crucial for predicting the behavior of a given derivative. The predominant tautomer is the one that is thermodynamically more stable under specific conditions.

-

Electronic Effects of Substituents: The nature of the substituent on the 4-aryl ring plays a significant role.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides tend to increase the acidity of the N-H proton in the amide form, but they can also stabilize the conjugated system of the hydroxy form. The net effect can be complex and requires experimental verification.

-

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ can influence the electron density of the entire system, often subtly shifting the equilibrium. Generally, substituents that can form conjugations may affect the relative energies of the tautomers.[5]

-

-

Solvent Effects: This is one of the most powerful external factors. The dielectric constant and hydrogen-bonding capacity of the solvent can dramatically shift the equilibrium.[1][6]

-

Polar Solvents (e.g., DMSO, Water, Methanol): These solvents can effectively solvate and stabilize the more polar amide tautomer through dipole-dipole interactions and hydrogen bonding. Therefore, in polar solvents, the amide form often predominates.[7][8][9]

-

Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the hydroxy tautomer can become a more significant stabilizing factor, and this form may be favored.[7][8][10] Studies on similar heterocyclic systems have shown that the keto form is favored in polar aprotic solvents, while the enol form is favored in non-polar solvents.[7][9]

-

-

Solid State vs. Solution: The dominant tautomer in the solid crystal lattice, which is determined by packing forces and intermolecular interactions, may not be the same as the dominant tautomer in solution.[11] X-ray crystallography provides a snapshot of the solid state, while spectroscopic methods are needed to probe the equilibrium in solution.

A Multi-Faceted Approach to Characterization

Caption: Integrated workflow for the characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[12] It allows for the identification and quantification of each tautomer.

Causality Behind Experimental Choices: By running spectra in solvents of differing polarity (e.g., deuterated chloroform, CDCl₃, vs. deuterated dimethyl sulfoxide, DMSO-d₆), we can directly observe the shift in equilibrium, as the relative integration of signals corresponding to each tautomer will change.

Key Diagnostic Signals:

| Signal Type | Hydroxy (ol) Form | Amide (one) Form | Rationale |

| ¹H NMR (exchangeable) | Broad singlet, δ 9-12 ppm (-OH) | Broad singlet, δ 10-13 ppm (-NH) | The chemical environment of the exchangeable proton is distinct. |

| ¹H NMR (thiazole C5-H) | Singlet, δ ~6.5-7.5 ppm | Singlet, δ ~4.0-5.0 ppm (CH₂) | The C5 position is a vinyl proton in the hydroxy form but part of a methylene group in the saturated ring of the amide form. This is a highly diagnostic shift. |

| ¹³C NMR (C2) | δ ~160-170 ppm (C-OH) | δ ~170-180 ppm (C=O) | The carbonyl carbon of the amide form is typically deshielded compared to the C-OH carbon of the hydroxy form. |

| ¹³C NMR (C5) | δ ~100-115 ppm (=CH) | δ ~35-50 ppm (-CH₂-) | The change in hybridization from sp² to sp³ results in a dramatic upfield shift for C5 in the amide tautomer. |

Detailed Protocol: ¹H NMR Solvent Study

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified 4-arylthiazol-2-ol derivative. Prepare two separate NMR tubes.

-

Solvation: Dissolve the first sample in ~0.7 mL of CDCl₃ (non-polar, aprotic). Dissolve the second sample in ~0.7 mL of DMSO-d₆ (highly polar, aprotic). Ensure complete dissolution.

-

Acquisition: Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analysis:

-

Calibrate the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

Identify the distinct signals for the C5-H proton of both the hydroxy (~6.5-7.5 ppm) and amide (~4.0-5.0 ppm) forms.

-

Integrate these well-resolved, non-exchangeable singlets. The ratio of their integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

-

Compare the tautomeric ratio in CDCl₃ versus DMSO-d₆ to establish the influence of solvent polarity.

-

X-Ray Crystallography

This technique provides unambiguous proof of the molecular structure in the solid state.[11]

Causality Behind Experimental Choices: While NMR reveals the dynamic equilibrium in solution, X-ray crystallography provides a static, definitive structure of the thermodynamically favored conformer in the crystal lattice. This is critical because a drug is often formulated as a solid. The analysis of bond lengths (e.g., a clear C=O double bond vs. a C-O single bond) confirms the tautomeric form without ambiguity.[13]

Infrared (FTIR) and UV-Visible Spectroscopy

These methods provide complementary evidence.

-

FTIR Spectroscopy: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the C=O stretch of the amide tautomer. Conversely, a broad O-H stretching band around 3200-3400 cm⁻¹ would support the hydroxy form.[7][9]

-

UV-Vis Spectroscopy: The two tautomers have different chromophores and thus different electronic transitions. The more extended conjugated π-system of the hydroxy form often results in a different λ_max compared to the amide form. Tracking shifts in λ_max in different solvents can be used to study the equilibrium.[14]

Implications in Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences in pharmacology.

-

Target Binding and Pharmacodynamics: The two tautomers are distinct chemical entities. They possess different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and dipole moments. One tautomer may bind to a biological target (e.g., an enzyme or receptor) with an affinity that is orders of magnitude higher than the other. The dominant tautomer under physiological conditions (aqueous, pH 7.4) will therefore dictate the compound's efficacy.[1][13]

-

Pharmacokinetics (ADME):

-

Solubility: The more polar amide tautomer will generally exhibit higher aqueous solubility.

-

Permeability: The less polar, more lipophilic tautomer may have better membrane permeability, affecting absorption.

-

Metabolism: The different functional groups of the tautomers present different sites for metabolic enzymes, leading to different metabolic pathways and clearance rates.

-

-

Intellectual Property: Demonstrating control over a specific tautomeric form or discovering that a minor tautomer is responsible for the desired biological activity can be a cornerstone of a strong patent position.

Conclusion

The tautomerism of 4-arylthiazol-2-ol derivatives is a complex equilibrium governed by the interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment. The predominance of the hydroxy or amide form can be decisively shifted by factors such as aryl substituents and, most significantly, solvent polarity.

A rigorous and trustworthy characterization is not achievable with a single method. It demands a holistic approach, integrating the dynamic solution-state picture from NMR spectroscopy with the static solid-state evidence from X-ray crystallography, supported by spectroscopic (FTIR, UV-Vis) and computational data. For any professional in drug development, recognizing and thoroughly investigating this tautomerism is a critical step in translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

-

Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

-

Substituent effect on the amino–imino tautomerism of aminothiazoles. ResearchGate. Available at: [Link]

-

Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]

-

Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. MDPI. Available at: [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

-

22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

-

Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available at: [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Sci-Hub. Available at: [Link]

-

On the Tautomerism of 2,4-Disubstituted Thiazolones. Sci-hub.st. Available at: [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. Available at: [Link]

-

Quantum chemical studies on protonation of some substituted thiazole derivatives. ResearchGate. Available at: [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. Available at: [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Available at: [Link]

-

Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. PubMed. Available at: [Link]

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed. Available at: [Link]

-

Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. Available at: [Link]

-

Structures of 2‐(arylimino)thiazolidin‐4‐one (I) and 2‐(arylamino)thiazol‐4(5H). ResearchGate. Available at: [Link]

-

Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Institutes of Health. Available at: [Link]

-

Structural studies of arylazo and arylimino compounds. 15N NMR and X-ray crystallographic studies of azo–hydrazo tautomerism. Royal Society of Chemistry. Available at: [Link]

-

Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. PMC. Available at: [Link]

-

Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution. ResearchGate. Available at: [Link]

-

Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. MDPI. Available at: [Link]

-

Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. SID. Available at: [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam National University. Available at: [Link]

-

Possible tautomeric forms in thiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sid.ir [sid.ir]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. data0.eklablog.com [data0.eklablog.com]

- 11. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Hydroxythiazole vs. 2-Thiazolinone Tautomer Stability

This is an in-depth technical guide on the tautomeric stability of the 2-hydroxythiazole/2-thiazolinone system.

Content Type: Advanced Technical Whitepaper Author Role: Senior Application Scientist Focus: Thermodynamics, Spectroscopic Identification, and Synthetic Utility[1]

Executive Summary: The "Lactam Supremacy"

In the design of heterocyclic drug scaffolds, the 2-hydroxythiazole (enol) vs. 2-thiazolinone (lactam) equilibrium is a classic case where intuition regarding aromaticity often fails. Contrary to the phenol/benzene analog where the enol is favored, the 2-thiazolinone (lactam) form is the predominant species in the solid state, in solution (polar and non-polar), and in the gas phase.

For the medicinal chemist, this has two critical implications:

-

Bioisosterism: The scaffold presents a hydrogen bond donor (NH) and acceptor (C=O), mimicking a peptide bond, rather than a hydroxyl donor.[1]

-

Reactivity: The system behaves as an ambident nucleophile. While it exists as a lactam, it can react at either the Nitrogen or Oxygen atom depending on electrophile hardness and reaction conditions.

This guide provides the thermodynamic rationale, a self-validating spectroscopic protocol for identification, and a decision matrix for synthetic manipulation.

Thermodynamic & Electronic Landscape

The Energy Gap

Computational studies (DFT at B3LYP/6-311++G** levels) and experimental data consistently place the 2-thiazolinone (lactam) approximately 5–10 kcal/mol lower in energy than the 2-hydroxythiazole tautomer.

Why Aromaticity Doesn't Win

In the phenol/cyclohexadienone equilibrium, the loss of benzene's aromatic resonance energy (~36 kcal/mol) is too costly, so the enol (phenol) dominates.[1] In the thiazole system:

-

Lower Resonance Energy: Thiazole has significantly lower aromatic stabilization energy (~20-22 kcal/mol) compared to benzene.[1]

-

Strong C=O Bond: The formation of a carbonyl double bond (C=O) is energetically very favorable, compensating for the partial loss of aromaticity.

-

Lone Pair Stabilization: The N-H lactam form retains significant delocalization. The nitrogen lone pair donates into the carbonyl and the sulfur

-orbitals (or

Solvent Effects[1]

-

Polar Solvents (DMSO, Methanol): Further stabilize the lactam form due to its higher dipole moment.[1]

-

Non-Polar Solvents (Chloroform, Toluene): The lactam remains the major tautomer, though the equilibrium constant (

) may decrease slightly.[1] Dimerization via intermolecular hydrogen bonding (NH[1]···O=C) stabilizes the lactam in non-polar media.

Self-Validating Protocol: Spectroscopic Identification

To distinguish between the tautomers or confirm the regioselectivity of an alkylation, use the following "Fixed Reference" protocol. Do not rely on a single technique; use the triangulation of NMR and IR.

The "Fixed Reference" Method

Synthesize or purchase the "fixed" derivatives to calibrate your spectra:

-

Fixed Lactam:

-methyl-2-thiazolinone (Generated via direct methylation with MeI). -

Fixed Enol: 2-methoxythiazole (Generated via nucleophilic displacement of 2-chlorothiazole with NaOMe).

Diagnostic Signal Table

| Feature | 2-Thiazolinone (Lactam) | 2-Hydroxythiazole (Enol) | Notes |

| 170 – 175 ppm | 160 – 165 ppm | The C=O carbon is significantly deshielded compared to the C-O aromatic carbon. | |

| Broad singlet, 11–13 ppm | Broad singlet, 9–10 ppm | NH is typically more deshielded; solvent dependent (DMSO- | |

| IR (Carbonyl) | Strong band 1640–1690 cm | Absent | The "smoking gun" for the lactam form. |

| X-Ray Bond (C2-N3) | Long (~1.38 Å ) | Short (~1.30 Å ) | Single bond character (Lactam) vs Double bond (Enol).[1] |

| X-Ray Bond (C2-X) | Short C=O[1] (~1.22 Å ) | Long C-O (~1.36 Å ) | Definitive structural proof.[1] |

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for determining the tautomer in a new derivative.

Figure 1: Decision tree for spectroscopic identification of thiazole tautomers.

Synthetic Implications: Controlling Alkylation[1]

The 2-thiazolinone scaffold is an ambident nucleophile . The site of alkylation (N vs. O) is governed by the Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

N-Alkylation (Thermodynamic/Soft Control)

-

Conditions: Basic conditions (NaH, K2CO3) with soft electrophiles (Alkyl iodides, Benzyl bromides).[1]

-

Mechanism: The nitrogen atom is the softer nucleophilic center and attacks soft electrophiles. The reaction is often under thermodynamic control, favoring the stable lactam product.

-

Protocol: Treat 2-thiazolinone with 1.1 eq NaH in DMF at 0°C, followed by addition of MeI.

O-Alkylation (Kinetic/Hard Control)

-

Conditions: Silver salts (Ag2CO3) or hard electrophiles (Trialkyloxonium salts, Alkyl triflates).[1]

-

Mechanism: The oxygen atom carries higher charge density (hard nucleophile). Silver coordinates to the soft Nitrogen/Sulfur, blocking the N-site and directing the electrophile to the Oxygen.

-

Alternative Route: Direct O-alkylation is difficult to control. The preferred route to 2-alkoxythiazoles is Nucleophilic Aromatic Substitution (SnAr) : Reacting 2-chlorothiazole with an alkoxide (RONa).

Synthetic Decision Matrix

Figure 2: Synthetic pathways for selective functionalization of the thiazole scaffold.

Computational Protocol (DFT)[1]

For researchers wishing to model specific derivatives, standard molecular mechanics are insufficient for tautomer prediction.[1]

Recommended Workflow:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set:

-

Optimization:B3LYP-D3(BJ)/6-311G(d,p) (Includes dispersion corrections critical for stacking interactions).

-

Solvation:SMD model (DMSO or Water).[1] Gas phase calculations will erroneously exaggerate the stability of the lactam; solvation is required to assess the stabilization of the more polar lactam species.

-

High-Accuracy Check:M06-2X/def2-TZVP (Better performance for main-group thermochemistry).

-

-

Output Analysis: Compare Gibbs Free Energy (

).[1] If

References

-

Crystal Structure & Bond Lengths

-

Tautomeric Equilibrium Studies

-

Alkylation Regioselectivity

- R. Pearson. "Hard and Soft Acids and Bases." Journal of the American Chemical Society.

-

[1]

-

Computational Benchmarks

Sources

The 5-Chloro-2-Methoxy-Phenyl Thiazole Scaffold: A Technical Guide to Its Predicted Biological Activities and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide delves into the predicted biological significance of the 5-chloro-2-methoxy-phenyl thiazole scaffold. While direct and extensive research on this specific substitution pattern is nascent, this document synthesizes findings from closely related analogues to project its potential therapeutic activities. By examining the established roles of chloro and methoxy substitutions on the phenyl ring of thiazole derivatives, we can infer a strong potential for anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of these anticipated activities, detailed methodologies for their synthesis and biological evaluation, and insights into the underlying structure-activity relationships.

Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The versatility of the thiazole core allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological targets.

The substitution pattern on a phenyl ring attached to the thiazole core is a critical determinant of biological activity. The electronic and steric effects of these substituents can profoundly influence how the molecule interacts with its biological target. This guide will specifically explore the anticipated impact of a 5-chloro and 2-methoxy substitution pattern on the phenyl ring at the 2-position of the thiazole scaffold.

Predicted Biological Activities of the 5-Chloro-2-Methoxy-Phenyl Thiazole Scaffold

Based on the extensive literature on substituted phenyl-thiazole derivatives, the 5-chloro-2-methoxy-phenyl thiazole scaffold is predicted to exhibit a range of significant biological activities.

Anticancer Potential

Thiazole derivatives are well-established as potent anticancer agents.[2] The presence of a substituted phenyl ring is a common feature in many of these compounds.

-

Influence of the Methoxy Group: The presence of a methoxy group on the phenyl ring has been associated with enhanced anticancer activity in several studies. For instance, a series of 2-phenylthiazole-4-carboxamide derivatives showed that a 2-methoxy substituent maintained high activity against HT-29 and T47D cancer cell lines.[3] It is postulated that the methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, leading to improved binding at the target site.

-

Influence of the Chloro Group: Halogen substituents, particularly chlorine, are frequently incorporated into anticancer drug candidates to enhance their efficacy. A study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives found that a 4-chloro-2-methylphenyl amido substituted thiazole displayed the highest activity.[4] The chloro group can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity.

Hypothesized Mechanism of Action: Based on related compounds, the 5-chloro-2-methoxy-phenyl thiazole scaffold may exert its anticancer effects through various mechanisms, such as inhibition of protein kinases, induction of apoptosis, or disruption of microtubule dynamics. A plausible signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. The structural features of the 5-chloro-2-methoxy-phenyl thiazole scaffold suggest a strong potential for activity against a range of microbial pathogens.

-

General Antimicrobial Profile of Thiazoles: Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Their mechanisms of action can vary, including inhibition of essential enzymes like DNA gyrase or disruption of cell wall synthesis.

-

Contribution of Substituents: While specific data for the combined 5-chloro-2-methoxy substitution is limited, the presence of a chloro-substituted phenyl ring in other heterocyclic scaffolds has been shown to enhance antimicrobial properties. The methoxy group can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with microbial targets.

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Thiazole derivatives have emerged as promising candidates in this area.[5]

-

Mechanism of Action: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[6] Thiazole-containing compounds have been identified as potent COX inhibitors.[7]

-

Structure-Activity Relationship: Studies on various substituted thiazoles have shown that the nature and position of substituents on the phenyl ring significantly impact their COX inhibitory activity and selectivity.[8][9] The 5-chloro and 2-methoxy groups on the phenyl ring of the target scaffold could potentially enhance its binding to the active site of COX enzymes, leading to potent anti-inflammatory effects.

Synthesis and Characterization

The synthesis of 2-phenylthiazole derivatives is typically achieved through the Hantzsch thiazole synthesis. A general and adaptable synthetic workflow for the 5-chloro-2-methoxy-phenyl thiazole scaffold is outlined below.

General workflow for the synthesis and characterization of the target scaffold.

General Synthetic Protocol

A plausible synthetic route involves the reaction of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one with a suitable thioamide, such as thioacetamide, in a solvent like ethanol under reflux conditions.

Step-by-Step Methodology:

-

Preparation of α-Haloketone: The starting material, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one, can be synthesized from 1-(5-chloro-2-methoxyphenyl)ethan-1-one via bromination.

-

Hantzsch Thiazole Synthesis:

-

Dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

-

Characterization:

-

The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

-

Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

-

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of the 5-chloro-2-methoxy-phenyl thiazole scaffold, a series of well-established in vitro assays should be performed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloro-2-methoxy-phenyl thiazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the 5-chloro-2-methoxy-phenyl thiazole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound (5-chloro-2-methoxy-phenyl thiazole derivative) at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

-

Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-Chloro-2-methoxy-phenyl Thiazole | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.7 | |

| HCT116 (Colon) | 6.5 | |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5-Chloro-2-methoxy-phenyl Thiazole | 16 | 32 |

| Ciprofloxacin (Positive Control) | 1 | 0.5 |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-Chloro-2-methoxy-phenyl Thiazole | 15.3 | 2.1 | 7.3 |

| Celecoxib (Positive Control) | >100 | 0.05 | >2000 |

Conclusion and Future Directions

The 5-chloro-2-methoxy-phenyl thiazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established structure-activity relationships of related thiazole derivatives, this scaffold is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic route to this scaffold is feasible, and its biological potential can be rigorously evaluated using standard in vitro assays.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure. Further modifications, such as altering the substitution pattern on the thiazole ring itself, could lead to the identification of lead compounds with enhanced potency and selectivity. In vivo studies will be crucial to validate the therapeutic potential of any promising candidates. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical space.

References

- Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Deriv

- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Rel

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIV

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific